molecular formula C15H16AsCl B14428480 (2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane CAS No. 83627-14-9

(2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane

Cat. No.: B14428480
CAS No.: 83627-14-9
M. Wt: 306.66 g/mol
InChI Key: WTJTYBFHPXSYBX-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane is an organoarsenic compound characterized by the presence of arsenic bonded to a 2-chlorophenyl group, an ethyl group, and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane typically involves the reaction of arsenic trichloride with the corresponding organolithium or Grignard reagents. For example, the reaction of arsenic trichloride with 2-chlorophenylmagnesium bromide, ethylmagnesium bromide, and 4-methylphenylmagnesium bromide under anhydrous conditions can yield the desired compound. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the reagents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides or other arsenic-containing species.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.

    Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane is used as a precursor for the synthesis of other organoarsenic compounds. It serves as a building block for the development of novel materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of arsenic’s effects on biological systems. It can be used to investigate the mechanisms of arsenic toxicity and its interactions with biomolecules.

Medicine

In medicine, this compound may be explored for its potential therapeutic properties. Research is ongoing to determine its efficacy and safety in treating certain medical conditions.

Industry

Industrially, the compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane involves its interaction with molecular targets such as enzymes and proteins. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it may interfere with cellular signaling pathways, affecting various biological processes.

Comparison with Similar Compounds

Similar Compounds

    (2-Chlorophenyl)(methyl)(4-methylphenyl)arsane: Similar structure but with a methyl group instead of an ethyl group.

    (2-Chlorophenyl)(ethyl)(phenyl)arsane: Similar structure but with a phenyl group instead of a 4-methylphenyl group.

Uniqueness

(2-Chlorophenyl)(ethyl)(4-methylphenyl)arsane is unique due to the specific combination of substituents on the arsenic atom. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications.

Properties

CAS No.

83627-14-9

Molecular Formula

C15H16AsCl

Molecular Weight

306.66 g/mol

IUPAC Name

(2-chlorophenyl)-ethyl-(4-methylphenyl)arsane

InChI

InChI=1S/C15H16AsCl/c1-3-16(13-10-8-12(2)9-11-13)14-6-4-5-7-15(14)17/h4-11H,3H2,1-2H3

InChI Key

WTJTYBFHPXSYBX-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=C(C=C1)C)C2=CC=CC=C2Cl

Origin of Product

United States

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